N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a bicyclic heteroaromatic core with a 5-tert-butyl group, 3-(4-chlorophenyl), 2-methyl, and N-(4-bromophenyl) substituents. Its molecular formula is C₂₃H₂₂BrClN₄, with a monoisotopic mass of 480.06 g/mol.
Properties
Molecular Formula |
C23H22BrClN4 |
|---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H22BrClN4/c1-14-21(15-5-9-17(25)10-6-15)22-27-19(23(2,3)4)13-20(29(22)28-14)26-18-11-7-16(24)8-12-18/h5-13,26H,1-4H3 |
InChI Key |
IWDVAKXRZIUPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Substituent Variations
Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Key Observations :
SAR Insights :
- 3- and 5-Position Substitutents : Bulky groups (e.g., tert-butyl) at R5 enhance metabolic stability, while electron-withdrawing groups (Cl, Br) at R3 improve electrophilic interactions .
- N-Substituent Flexibility : Aromatic amines (4-bromophenyl) may favor CNS penetration, while aliphatic amines (morpholinylpropyl) improve solubility for peripheral targets .
Physicochemical and ADMET Properties
Table 2: Calculated Properties of Selected Analogs
<sup>a</sup>logP calculated using the XLogP3 algorithm.
Critical Notes:
- The target compound’s high logP (5.2) suggests significant hydrophobicity, which may limit aqueous solubility but favor membrane permeation.
- Morpholinylpropyl and methoxyethyl substituents reduce logP by 1.4–1.7 units, aligning with improved solubility profiles .
Biological Activity
Overview
N-(4-bromophenyl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure enables it to interact with various biological targets, making it a candidate for drug discovery.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions, followed by alkylation to introduce the tert-butyl group and subsequent substitutions to attach the bromophenyl and chlorophenyl groups. These synthetic routes allow for the exploration of modifications that can enhance biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to pyrazolo[1,5-a]pyrimidines. For instance, compounds derived from similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial efficacy is typically assessed using methods such as the turbidimetric method and minimum inhibitory concentration (MIC) assays.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | C. albicans | 8 |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial properties, indicating a potential for therapeutic applications in treating infections.
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, studies have demonstrated its effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays like Sulforhodamine B (SRB).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
The mechanism of action involves inducing apoptosis and inhibiting cell proliferation, which are critical pathways in cancer therapy.
Molecular Docking Studies
To further understand the interaction between this compound and its biological targets, molecular docking studies have been conducted. These studies utilize software tools such as Schrodinger to predict binding affinities and orientations within active sites of target proteins.
Binding Affinity Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein A | -9.5 |
| Protein B | -8.3 |
These results indicate a strong binding affinity, suggesting that the compound could effectively inhibit target protein functions.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives found that certain modifications significantly increased antibacterial activity against resistant strains of bacteria.
- Case Study on Anticancer Effects : Research on MCF7 cells revealed that compounds with similar structural features induced significant apoptosis compared to controls, highlighting their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
